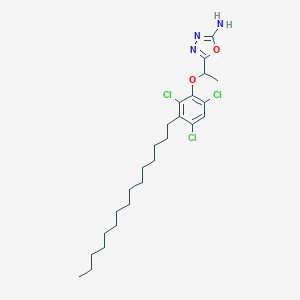

![molecular formula C10H9ClFNO2 B038113 N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-69-4](/img/structure/B38113.png)

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide

Overview

Description

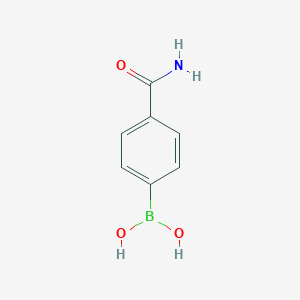

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, also known as CAF, is a synthetic compound widely used in scientific research due to its unique properties. CAF is a member of the amide family, and its molecular formula is C10H9ClFNO.

Mechanism of Action

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide inhibits HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to altered gene expression patterns. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a range of biochemical and physiological effects. Inhibition of HDACs by N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been linked to increased acetylation of histones, leading to altered gene expression patterns. This can result in changes in cell growth, differentiation, and apoptosis. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has also been shown to induce autophagy, a process where cells break down and recycle damaged components.

Advantages and Limitations for Lab Experiments

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool for scientific research. Its ability to selectively inhibit class I HDACs makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings.

However, there are also limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is a relatively non-specific inhibitor of HDACs, and its effects on other cellular processes are not well understood. Additionally, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. This could lead to the development of more effective treatments for diseases such as cancer, where HDACs play a key role in tumor growth and progression.

Another area of interest is the study of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide’s effects on other cellular processes. While N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is primarily known for its effects on HDACs, recent research has suggested that it may also have effects on other cellular processes such as autophagy and protein degradation.

Conclusion

In conclusion, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, or N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, is a valuable tool for scientific research due to its ability to selectively inhibit class I HDACs. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has a range of biochemical and physiological effects and can be used in a variety of experimental settings. While there are limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments, there are also several future directions for research on this compound.

Scientific Research Applications

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is widely used in scientific research as a tool to study various biological processes. One of the main applications of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a key role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide can alter gene expression patterns and provide insights into the role of specific genes in various biological processes.

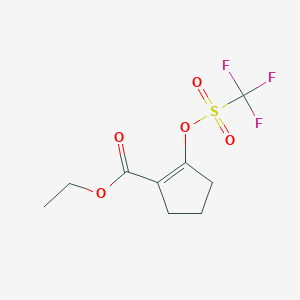

properties

CAS RN |

123732-69-4 |

|---|---|

Product Name |

N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide |

Molecular Formula |

C10H9ClFNO2 |

Molecular Weight |

229.63 g/mol |

IUPAC Name |

N-[2-(2-chloroacetyl)-5-fluorophenyl]-N-methylformamide |

InChI |

InChI=1S/C10H9ClFNO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |

InChI Key |

VNRLQGFUUANBJH-UHFFFAOYSA-N |

SMILES |

CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |

Canonical SMILES |

CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |

synonyms |

Formamide, N-[2-(chloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)